4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803600-61-4
VCID: VC2895795
InChI: InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H
SMILES: C1CNCC(=C1)C2=CC=NC=C2.Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride

CAS No.: 1803600-61-4

Cat. No.: VC2895795

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride - 1803600-61-4

Specification

CAS No. 1803600-61-4
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride
Standard InChI InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H
Standard InChI Key ISWWZDQLTSWRJP-UHFFFAOYSA-N
SMILES C1CNCC(=C1)C2=CC=NC=C2.Cl
Canonical SMILES C1CNCC(=C1)C2=CC=NC=C2.Cl

Introduction

Chemical Properties and Structure

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride is a heterocyclic compound characterized by its dual-ring structure consisting of a pyridine ring connected to a tetrahydropyridine moiety. The compound's fundamental chemical properties are outlined in Table 1.

Table 1: Chemical Properties of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride

PropertyValue
CAS Number1803600-61-4
Molecular FormulaC₁₀H₁₃ClN₂
Molecular Weight196.67 g/mol
IUPAC Name4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride
Standard InChIInChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H
Standard InChIKeyISWWZDQLTSWRJP-UHFFFAOYSA-N

The structural arrangement of this compound consists of a pyridine ring connected to a tetrahydropyridine ring at the 3-position of the tetrahydropyridine and the 4-position of the pyridine. This connectivity creates a compound with two nitrogen-containing heterocycles, which contributes to its potential for biological interactions. The hydrochloride salt formation alters the compound's solubility profile, typically enhancing water solubility compared to the free base form.

Biological Activities and Applications

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride belongs to a class of compounds with diverse biological activities. Its structural features suggest potential interactions with various biological targets.

Receptor Interactions

Tetrahydropyridine-containing compounds are known to interact with various receptors and enzymes in biological systems. The nitrogen atoms in both rings potentially serve as hydrogen bond acceptors, while the partially saturated tetrahydropyridine ring provides conformational flexibility that can influence binding to biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride is crucial for medicinal chemistry applications. The compound's dual nitrogen-containing heterocyclic structure suggests potential for:

  • Hydrogen bonding interactions with protein targets

  • Potential ionic interactions through the protonated nitrogen in the salt form

  • Hydrophobic interactions through the aromatic pyridine ring

  • Conformational flexibility through the partially saturated tetrahydropyridine ring

These structural features collectively contribute to the compound's biological profile and potential applications in drug discovery efforts.

Comparative Analysis with Related Compounds

To better understand the potential significance of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride, it is useful to examine related compounds with similar structural elements.

Table 2: Comparison with Related Tetrahydropyridine Compounds

CompoundKey Structural DifferenceKnown Activities
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloridePyridine at 3-position of tetrahydropyridineResearch compound with potential biological activities
4-phenyl-1,2,3,6-tetrahydropyridine derivativesPhenyl instead of pyridine ringVarious medicinal chemistry applications
CP-94,253 (5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-B]pyridine)More complex heterocyclic systemPotent and selective 5-HT1B receptor agonist with anticonvulsant activity
2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanoneThiophene-fused systemIntermediate in synthesis of compounds with antiplatelet activity

This comparative analysis highlights how subtle structural modifications can significantly alter biological activities among related heterocyclic compounds. The specific arrangement in 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride may confer unique properties compared to these related structures.

Future Research Directions

Based on the structural features and potential applications of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride, several promising research directions emerge:

  • Comprehensive biological screening to identify specific receptor interactions and biological activities

  • Structure-activity relationship studies through systematic modification of the basic scaffold

  • Investigation of potential therapeutic applications based on identified biological activities

  • Development of improved synthetic routes to facilitate larger-scale production for research purposes

  • Exploration of potential metabolic pathways and pharmacokinetic properties

Further research in these areas would enhance understanding of this compound's potential utility in medicinal chemistry and drug discovery efforts.

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